N-benzyl-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
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Overview
Description
N-benzyl-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities. The presence of morpholine and benzyl groups further enhances its chemical reactivity and potential utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with isocyanates or isothiocyanates. The morpholine group can be introduced via nucleophilic substitution reactions, while the benzyl group can be added through benzylation reactions using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .
Scientific Research Applications
N-benzyl-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(4-morpholinyl)-4-pyrimidinamine: Similar structure but with a pyrimidine core.
N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine: Another pyrimidine derivative with a methyl group.
Uniqueness
N-benzyl-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is unique due to its quinazolinone core, which imparts distinct biological activities and chemical reactivity. The combination of morpholine and benzyl groups further enhances its versatility in various applications .
Properties
Molecular Formula |
C25H30N4O3S |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-benzyl-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C25H30N4O3S/c30-23(26-18-19-7-3-1-4-8-19)9-5-2-6-12-29-24(31)21-17-20(28-13-15-32-16-14-28)10-11-22(21)27-25(29)33/h1,3-4,7-8,10-11,17H,2,5-6,9,12-16,18H2,(H,26,30)(H,27,33) |
InChI Key |
REQBTKHJMXLHGB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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